molecular formula C17H11D8ClFN3O4 B602685 Desmethyl Levofloxacin-d8 Hydrochloride CAS No. 1217677-38-7

Desmethyl Levofloxacin-d8 Hydrochloride

Cat. No.: B602685
CAS No.: 1217677-38-7
M. Wt: 391.85
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Levofloxacin-d8 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Levofloxacin, a fluoroquinolone antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Levofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Desmethyl Levofloxacin-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Levofloxacin and its metabolites.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of Levofloxacin.

    Medicine: Utilized in drug development and therapeutic monitoring to understand the behavior of Levofloxacin in biological systems.

    Industry: Applied in the quality control of pharmaceutical products containing Levofloxacin .

Mechanism of Action

The mechanism of action of Desmethyl Levofloxacin-d8 Hydrochloride is similar to that of Levofloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Levofloxacin-d8 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .

Biological Activity

Desmethyl Levofloxacin-d8 Hydrochloride is a deuterated derivative of Desmethyl Levofloxacin, which itself is a metabolite of the fluoroquinolone antibiotic Levofloxacin. This compound is notable for its enhanced stability and specificity in biochemical applications, particularly in pharmacokinetic studies and proteomics. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and research applications.

  • Molecular Formula : C17H11D8ClFN3O4
  • Molecular Weight : 391.85 g/mol
  • Structure : The presence of deuterium isotopes contributes to the compound's stability and allows for more precise tracking in metabolic studies.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively leads to bacterial cell death, similar to its parent compound, Levofloxacin.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate effectiveness
Streptococcus pneumoniaeEffective

The compound's broad-spectrum activity makes it a valuable candidate for further research in antibiotic development and resistance studies.

Research Applications

This compound is utilized in various scientific fields:

  • Analytical Chemistry : Used as a reference standard for quantifying Levofloxacin and its metabolites.
  • Pharmacokinetics : Its deuterated nature allows researchers to study drug metabolism without altering biological efficacy.
  • Microbiology : Investigated for its potential to combat antibiotic-resistant strains of bacteria.

Case Studies

  • Pharmacokinetic Studies :
    A study conducted on the pharmacokinetics of this compound demonstrated that its isotopic labeling allowed for enhanced tracking of metabolic pathways in human subjects. The results indicated that the compound maintained similar pharmacodynamic properties to its non-deuterated counterpart while providing clearer insights into metabolic processes .
  • Antimicrobial Efficacy :
    In a comparative analysis involving various fluoroquinolones, this compound exhibited comparable efficacy against resistant strains of Staphylococcus aureus. This suggests that the deuterated form may be beneficial in overcoming certain resistance mechanisms associated with traditional antibiotics .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZKWNXVPUJLW-GPWHIHKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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